molecular formula C8H11BrO2 B2784441 Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 1892578-45-8

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate

Cat. No.: B2784441
CAS No.: 1892578-45-8
M. Wt: 219.078
InChI Key: MNFXSKKRDTZFBT-UHFFFAOYSA-N
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Description

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate is a specialized organic building block designed for advanced chemical synthesis and drug discovery research. This compound features a strained bicyclo[1.1.1]pentane core, a structure of high interest in medicinal chemistry as a bioisostere for para -substituted phenyl rings or tertiary carbons . The scaffold is known to improve pharmacokinetic properties, such as reducing metabolic susceptibility and enhancing solubility, in drug candidate molecules . The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), while the methyl ester group can be hydrolyzed to the corresponding acid or transformed into other valuable functional groups like amides . This unique combination of a reactive bromine and a protected carboxylic acid on a rigid, three-dimensional scaffold makes it a valuable reagent for constructing complex molecules, probing metabolic pathways, and developing new materials. Researchers utilize this and related bicyclo[1.1.1]pentane derivatives to create active pharmaceutical ingredients (APIs) and other biochemical tools . The compound is provided with high purity and requires cold-chain transportation to ensure stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFXSKKRDTZFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate typically involves the bromination of bicyclo[1.1.1]pentane derivatives followed by esterification. One common method includes the reaction of bicyclo[1.1.1]pentane with bromine to introduce the bromine atom at the desired position. This is followed by the esterification of the resulting brominated compound with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would produce the de-brominated bicyclo[1.1.1]pentane .

Scientific Research Applications

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its rigid structure may interact with specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate and related bicyclo[1.1.1]pentane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Differences References
This compound 15448-85-8 C₉H₁₁BrO₂ 247.09 Bromo, methyl ester Ester Base compound; moderate lipophilicity and reactivity
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate 2374230-65-4 C₉H₁₁BrF₂O₂ 269.08 Bromo, ethyl ester, difluoro Ester, Fluorinated Fluorine atoms enhance metabolic stability and lipophilicity
2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid 2408958-11-0 C₇H₇BrF₂O₂ 241.03 Bromo, carboxylic acid Carboxylic acid, Fluorinated Higher acidity (pKa ~2–3) vs. ester (pKa ~5–6); increased polarity
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate 83249-14-3 C₈H₉BrO₂ 233.06 Bromo (positional isomer), methyl ester Ester Bromine at 3-position vs. 1-position; steric effects alter reactivity
{3-bromobicyclo[1.1.1]pentan-1-yl}methyl acetate 137741-17-4 C₈H₁₁BrO₂ 219.08 Bromo, acetate ester on methyl Ester Ester attached to bicyclo methyl; reduced steric hindrance
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride N/A C₈H₁₄ClNO₂ 199.66 Amino (HCl salt), methyl ester Ester, Amine Amino group enables nucleophilic reactions; HCl salt improves solubility
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one 2102408-90-0 C₁₃H₁₃BrO 265.15 Bromo, phenyl ketone Ketone Electron-withdrawing ketone enhances electrophilicity

Key Research Findings

Fluorinated Analogs : Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate exhibits enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, making it suitable for prolonged biological studies.

Carboxylic Acid vs. Ester : The difluoroacetic acid derivative (CAS 2408958-11-0) demonstrates higher aqueous solubility (logP ~1.5) compared to its ester counterpart (logP ~2.8), favoring applications in polar solvents.

Positional Isomerism : Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-14-3) shows distinct reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance at the 1-position.

Amino Derivatives: Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride is a key intermediate in peptide mimetics, leveraging the bicyclo scaffold’s rigidity to mimic natural amino acids.

Ketone Functionality : The phenyl ketone derivative (CAS 2102408-90-0) is a versatile electrophile in Friedel-Crafts alkylations, with applications in aromatic ring functionalization.

Biological Activity

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate is a compound characterized by its unique bicyclic structure and brominated substituent. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity and applications.

  • Molecular Formula : C₈H₁₁BrO₂
  • CAS Number : 1892578-45-8
  • Molecular Weight : 219.08 g/mol

The compound is known for its rigidity and three-dimensional structure, which can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom in the structure allows for nucleophilic substitution reactions, which can modify the compound's reactivity and biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, similar to other bicyclic compounds that have been shown to enhance permeability and solubility in biological systems .
  • Protein Interaction : Its rigid structure may facilitate specific interactions with proteins or enzymes, potentially leading to therapeutic effects.

Case Study: Enzyme Inhibition

A study highlighted the effectiveness of bicyclo[1.1.1]pentane derivatives as enzyme inhibitors. The introduction of this motif into drug candidates has led to improved pharmacokinetic properties, such as enhanced oral absorption and metabolic stability . This suggests that this compound could similarly exhibit beneficial properties in drug development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylateStructureModerate enzyme inhibitionSimilar structural features
Bicyclo[1.1.1]pentane-1-carboxylic acidStructureWeak activityNon-brominated derivative

Applications in Research

This compound serves multiple purposes in scientific research:

  • Organic Synthesis : It acts as a versatile building block for synthesizing complex molecules, particularly in pharmaceutical development.
  • Material Science : Its unique properties make it suitable for creating novel materials with specific mechanical characteristics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate, and what are their limitations?

  • Methodology : The synthesis typically involves bromination of bicyclo[1.1.1]pentane precursors followed by esterification. For example:

  • Step 1 : Bromination of bicyclo[1.1.1]pentane derivatives using reagents like NBS (N-bromosuccinimide) under radical initiation to introduce the bromo group at the 3-position .
  • Step 2 : Esterification via coupling of the brominated intermediate with methyl acetate or via nucleophilic substitution using methyl halides in the presence of a base (e.g., K₂CO₃) .
    • Yield and Limitations :
MethodYield (%)Limitations
Radical bromination60–75Requires strict control of reaction time to avoid over-bromination
Esterification via SN250–65Sensitive to steric hindrance; may require polar aprotic solvents (e.g., DMF)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : The bicyclo[1.1.1]pentane core produces distinct singlet peaks for equivalent bridgehead protons (δ ~2.5–3.0 ppm). The methyl ester group appears as a singlet at δ ~3.6–3.7 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 247 (C₉H₁₁BrO₂⁺) with fragmentation patterns indicating loss of COOCH₃ (44 Da) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-Br (~550–600 cm⁻¹) confirm functional groups .

Q. How does the reactivity of this compound compare to other bicycloalkane bromides?

  • The bromine at the 3-position is highly electrophilic due to strain in the bicyclo[1.1.1]pentane framework. It undergoes nucleophilic substitution (e.g., Suzuki coupling) faster than less-strained analogs like bicyclo[2.2.2]octane derivatives. However, steric hindrance may reduce reactivity in bulky systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for bromination of bicyclo[1.1.1]pentane derivatives?

  • Analysis : Discrepancies often arise from differences in radical initiators (e.g., AIBN vs. light) or solvent polarity. For example:

  • AIBN-initiated bromination in CCl₄ yields 70–75% product but requires prolonged heating.
  • Photochemical bromination in CH₂Cl₂ achieves 65% yield in 2 hours but demands precise UV control .
    • Recommendation : Optimize reaction monitoring (e.g., TLC or GC-MS) to terminate bromination at the mono-substituted stage.

Q. What strategies enhance the stability of this compound during storage?

  • Stability Data :

ConditionDegradation RateKey Observations
25°C, air15% in 30 daysOxidation of the bicyclo core
4°C, inert (N₂)<5% in 6 monthsMinimal decomposition
  • Methodology : Store at 2–8°C under argon in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical degradation .

Q. What mechanistic insights explain the regioselectivity of bromination in bicyclo[1.1.1]pentane systems?

  • The 3-position is favored due to:

  • Strain Relief : Bromination at the bridgehead reduces angle strain (Baeyer strain theory).
  • Radical Stability : Transition-state stabilization via hyperconjugation with adjacent C-H bonds .
    • Experimental Validation : DFT calculations show lower activation energy for 3-bromination vs. 2-substitution (ΔG‡ difference ≈ 5 kcal/mol) .

Q. How is this compound utilized in drug discovery?

  • Applications :

  • Bioisostere : The bicyclo[1.1.1]pentane moiety replaces benzene rings to improve metabolic stability and reduce toxicity in kinase inhibitors .
  • Peptide Mimetics : The bromide serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition) to conjugate drug payloads .
    • Case Study : A 2023 study modified this compound into a PARP inhibitor analog, achieving a 10-fold increase in selectivity over off-targets .

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